molecular formula C14H11N B184157 4-(phenylethynyl)aniline CAS No. 1849-25-8

4-(phenylethynyl)aniline

Cat. No.: B184157
CAS No.: 1849-25-8
M. Wt: 193.24 g/mol
InChI Key: ODFQRHOQXHVJTQ-UHFFFAOYSA-N
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Description

4-(phenylethynyl)aniline is an organic compound with the molecular formula C14H11N It is characterized by the presence of a phenylethynyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(phenylethynyl)aniline is typically synthesized through the reaction of aniline with phenylacetylene. This reaction can be carried out under inert conditions, often in the presence of a suitable catalyst. Common catalysts include palladium-based catalysts, which facilitate the coupling of the alkyne (phenylacetylene) with the aromatic amine (aniline) to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-(phenylethynyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Scientific Research Applications

4-(phenylethynyl)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(phenylethynyl)aniline involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity to specific targets. Additionally, the aniline moiety can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

  • 4-(2-Phenylethenyl)aniline
  • 2-(Phenylethynyl)aniline
  • 4-(Phenylethynyl)phenol

Comparison: 4-(phenylethynyl)aniline is unique due to the presence of both the phenylethynyl group and the aniline moiety, which confer distinct electronic and chemical properties. Compared to 4-(2-Phenylethenyl)aniline, the ethynyl group in this compound provides additional reactivity and potential for further functionalization .

Biological Activity

4-(Phenylethynyl)aniline, also known as phenylethynylaniline, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms, effects on different biological systems, and potential applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C15_{15}H13_{13}N
  • Molecular Weight: 221.27 g/mol
  • IUPAC Name: this compound

The compound features an ethynyl group attached to a phenyl ring, which is further connected to an aniline moiety. This unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including cancer research, enzyme inhibition, and neuropharmacology.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For example, it has been evaluated against breast cancer cell lines MCF-7 and HCC1954. The results indicated differential responses based on the molecular background of the cell lines:

Cell LineConcentration (μM)Proliferation Inhibition (%)
MCF-76.2524
MCF-712.525
HCC19546.2570
HCC195412.580

These findings suggest that HCC1954 cells are more susceptible to the compound compared to MCF-7 cells, likely due to differences in receptor expression (HER2, ER, PR) which influence cellular responses to treatment .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related research:

  • Receptor Interaction: The compound may interact with various receptors involved in cancer progression and pain modulation.
  • Signal Transduction Pathways: By influencing kinase pathways or hormone receptors (e.g., estrogen receptors), it could alter cellular proliferation and survival signals.

Case Studies

  • Study on Breast Cancer Cell Lines:
    A study assessed the effects of various derivatives of phenylethynylaniline on breast cancer cell lines. The results highlighted significant differences in proliferation inhibition based on the specific structural modifications of the compounds used .
  • Neuropharmacological Studies:
    Research into related compounds has shown their potential role in modulating neurochemical pathways associated with pain relief and anxiety, suggesting that this compound might also possess neuroactive properties .

Properties

IUPAC Name

4-(2-phenylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQRHOQXHVJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404945
Record name 4-(2-phenylethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-25-8
Record name 4-(2-phenylethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

More particularly, 4-iodoaniline (17.38 g), phenyl acetylene (10.4 g), and triphenyl phosphine (193 mg) are added to a three-necked 500 mL flask, which is fitted with a reflux condenser, nitrogen blanket, and an overhead mechanical stirrer. Bis(triphenylphosphine)-palladium (II) dichloride (“Pd(PPH3)2Cl2]”) (94 mg) and CuI (38 mg) are then added with 100 mL of triethylamine (“Et3N”). The flask is maintained at room temperature overnight under a nitrogen atmosphere. Afterwards, the reaction mixture is cooled and filtered to remove the precipitate. The precipitate is washed with methylene chloride and the soluble portions are recombined with the filtrate. The solvent is then evaporated to yield 4-phenylethynyl aniline (“Compound E”) as a yellowish solid. Further purification, typically involves repeated re-crystallization from hexanes to give the final product as a pale yellow colored solid.
Quantity
17.38 g
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reactant
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10.4 g
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193 mg
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Pd(PPH3)2Cl2
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0 (± 1) mol
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CuI
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38 mg
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catalyst
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100 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethylformamide (10 ml), 10 ml of triethylamine, 0.93 g of phenylacetylene, 0.32 g of palladium chloride-ditriphenylphosphine complex, and 0.09 g of copper iodide were added to 1.0 g of 4-iodoaniline, and the mixture was stirred at 50° C. for 12 hours. After completion of the reaction, water was added to the reaction solution, and extraction was performed 3 times with ethyl acetate. The organic layer was collected, washed with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1), thereby obtaining 0.50 g of 4-(2-phenyl-1-ethynyl)aniline (Compound 4-1).
Quantity
10 mL
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reactant
Reaction Step One
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10 mL
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reactant
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0.93 g
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reactant
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1 g
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reactant
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0.09 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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